Journal Name:Journal of Molecular Catalysis A: Chemical
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Synthesis, characterisation, and in vitro cytotoxic activity of dithiocarbamato glycoconjugate half-sandwich ruthenium and osmium complexes
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-07-07 , DOI: 10.1002/hlca.202300064
The synthesis by transmetallation and in-depth characterisation by IR spectroscopy of five half-sandwich ruthenium and osmium dithiocarbamato isonipecotamide glycoconjugate complexes are presented herein. The evaluation of their in vitro cytotoxicity and of the zinc precursors’ in vitro cytotoxicity towards ovarian cancer (A2780 and A2780cisR) and normal prostate (PNT2) cells is reported. While the cytotoxicity of the compounds is rather limited, some selectivity is observed.
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Tomáš Šolomek
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-06-30 , DOI: 10.1002/hlca.202300088
The most important thing I have learned from my students is that the job of a supervisor is far richer than just the science itself. I chose chemistry as a career because it is one of the most creative sciences there are. The change I hope to see in chemistry community in ten years' time will be the way we evaluate scientific quality.
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Room-Temperature Alkyl-Diphenylpyrene Liquefication by Molecular Desymmetrization
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-06-27 , DOI: 10.1002/hlca.202300050
Achieving the lowest phase transition temperature with minimal chemical modification in highly crystalline π-conjugated molecules is a universal problem in related research fields. This paper reports room-temperature liquefication of diphenylpyrene isomers by introducing bulky yet flexible branched alkyl chains through molecular desymmetrization. Six isomers with different symmetries depending on the positions of the phenyl groups and alkyl groups were synthesized, and three of the isomers were found to be liquids at 25 °C, a state in which they have remained for more than five years. Although it is generally believed that the lower the symmetry of a molecule, the less likely it is to crystallize, one molecule with a relatively high molecular symmetry unexpectedly did not crystallize, which was evidenced by the kinetic inhomogeneity of this amorphous material (practically stable liquid) assessed by rheological analysis.
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The Story Behind the Link between Molecular Chirality and Crystal Shape
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-05-02 , DOI: 10.1002/hlca.202200172
Here we describe the story behind the link between molecular chirality and macroscopic phenomena, the latter being a probe for the direct assignment of absolute configuration of chiral molecules. First, a brief tour of the history of molecular stereochemistry, starting with the classic experiment reported by Pasteur in 1848 on the separation of enantiomorphous crystals of a salt of tartaric acid, and his conclusion that the molecules of life are chiral of single-handedness. With time, this study raised, inter alia, two fundamental questions: the absolute configuration of chiral molecules and how a molecule of given configuration shapes the enantiomorphous morphology of its crystal. As for the first question, following the beginning of crystal structure determination by X-ray diffraction in 1912, it took almost 40 years before Bijvoet assigned molecular chirality through the esoteric method involving anomalous X-ray scattering. We have been able to address and link both questions through ‘everyday concepts of left and right’ (in the words of Jack Dunitz) by the use of ‘tailor-made’ auxiliaries. By such means, it proved possible to reveal, through morphology, etch patterns, epitaxy and symmetry reduction of both chiral and, paradoxically, centrosymmetric crystals, the basic chiral symmetry of the molecules of life, the α-amino acids and sugars.
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No Life on this Planet Without PHB
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-19 , DOI: 10.1002/hlca.202200205
The history of discovery by Rosetta Reusch of oligo- and poly-β-hydroxybutyrates (OHBs and PHBs) consisting of less than ca. 150 HB units is described. These ‘short-chain’ biopolymers can be detected in all living organisms and have numerous physiological activities of fundamental importance for the chemistry of life. The largest are components of ion channels such as Ca2+-polyphosphate-PHB (Ca-PPi-PHB) in genetically competent E. coli and in mammalian mitochondria. Sequences with chain lengths < ca. 30 occur covalently attached to proteins (post-translational PHBylation), and methyl esters of the dimer and trimer are used by certain bacteria as highly efficient antioxidants. With synthetic monodisperse OHBs (up to 128mer) our group has contributed structural investigations, and we have shown that OHBs≥16 alone make phospholipid bilayer vesicles permeable to Ca ions. An extensive biochemical analysis of the TRPM8 protein channel, responsible for the sense of heat in our skin, proved to be fully active only when PHBylated. Reasons for the difficulty of detecting OHBs and PHBs are discussed: the polyester chain is highly flexible, and there is ester cleavage by base, acid, nucleophiles, Lewis acids, and heat – in stark contrast to peptides. PHBs may be called a ubiquitous but fleeting species in the chemistry of life – worth being appreciated and studied much more intensively in the future! A speculation about PHB's possible role in prebiotic compartmentalization is presented, and recent uses of compartmentalization in organic synthesis are briefly mentioned.
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On the Structure–Odor Correlation of Muguet Aldehydes: Synthesis of 3-(4’-Isobutyl-2’-methylphenyl)propanal (Nympheal) and Four Novel Derivatives from a Hagemann’s Ester
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-04-05 , DOI: 10.1002/hlca.202300040
Lilybelle and Biomuguet are currently the only renewable and biodegradable non-spermotoxic Lilial replacers. Being non-aromatic, these lack however some of the green, aquatic aspects of Lilial that are present in the captive odorant Nympheal, 3-(4-isobutyl-2-methylphenyl)propanal, which is not available from renewable resources. Therefore, the influence of the aromatic nucleus on the odor of four new hydrogenated Nympheal derivatives was investigated, which were all accessible from the isobutyl Hagemann’s ester that was synthesized in 75 % yield from isovaleraldehyde with two equivalents of ethyl acetoacetate. The respective Hagemann’s ester was alkylated with 3-bromopropanal dimethyl acetal and subjected to decarboxylative saponification, followed by hydride reduction and dehydration through the corresponding mesylate to furnish, after deprotection with formic acid, the corresponding exo- and endo-dihydro-Nympheal derivative. Full or partial hydrogenation of the central acetal-protected intermediate provided after deprotection the analogous fully saturated analogue or the cyclohexene derivative. The olfactory properties of these four novel Nympheal derivatives are discussed and rationalized by computational olfactophore models.
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Controlled Growth of Hybrid Halide Perovskites by Crown Ether Complexation for Perovskite Solar Cells
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-01-17 , DOI: 10.1002/hlca.202200193
Host-guest complexation has demonstrated potential for controlling hybrid organic-inorganic metal halide perovskite materials. In particular, crown ethers have been used due to their capacity to interact with metal cations (e. g., Pb2+) and small organic cations (e. g., methylammonium (MA)), which can affect hybrid perovskite materials and their solar cells. However, this strategy has been underexploited in perovskite photovoltaics, and the underlying mechanisms are not well understood. In this study, we investigate the influence of 15-crown-5 (15C5) and its benzannulated derivative (benzo-15-crown-5, B15C5), as well as amino-functionalized analogues (15-crown-5)-2-methylamine, 2A-15C5, and 4′-aminobenzo-15-crown-5, 4A-B15C5, on MAPbI3 perovskite crystallization and inverted solar cell performance. We demonstrate the propensity of crown ether modulators to interact with Pb2+ cations at the perovskite interface by density functional theory calculations. This has been shown to facilitate oriented crystal growth and homogeneous film formation, as revealed by X-ray diffraction analysis complemented by scanning electron microscopy. As a result, we demonstrate an increase in the power conversion efficiency of the solar cells of interest to advancing hybrid photovoltaics.
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An Unusual Fullerene–Carbene Adduct: Thermal Motion, Disorder, or Both?**
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-01-16 , DOI: 10.1002/hlca.202200142
A single-crystal X-ray study of a fullerene-imidazole adduct at nine temperatures (80 K≤T≤480 K), accompanied by energy calculations, strongly suggested thermal motion of the C60 moiety with respect to the imidazolium heterocycle. Analysis of the anisotropic displacement parameters, calculations of frequencies, and the refinement of disorder models for the crystal at four temperatures (230 K≤T≤380 K) lead to the conclusion that the rotator is moving at all temperatures. The rotation barrier is low, with one preferred crystallographic site and several other energy minima.
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The MOE Modification of RNA: Origins and Widescale Impact on the Oligonucleotide Therapeutics Field
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-01-11 , DOI: 10.1002/hlca.202200169
In an article published by Helvetica Chimica Acta in 1995, chemist P. Martin describes the synthesis of 2′-O-alkylated ribonucleosides for use in therapeutic antisense oligonucleotides (ASOs). This work was motivated by the need for a modified ribose structure that was compatible with solid-phase synthesis protocols and that, when incorporated into an oligonucleotide, would render it resistant to nucleases without attenuating its ability to hybridize to a complementary RNA target. Martin described a robust route to 2′-O-alkylribonucleosides in which the ribose 2′-OH group is substituted with 2′-ethylene glycol derivatives. Oligonucleotides containing these modifications displayed überraschende Eigenschaften – ‘surprising properties’ – notably, higher affinity and specificity for RNA substrates and greater stability to nucleases relative to their unmodified counterparts. Today, the 2′-ethylene glycol modification is universally known in the field as the 2′-O-methoxyethyl (MOE) modification. The chemistry features in four ASO drugs and many others in clinical trials. Here, we 1) summarize the synthesis of the MOE-modified ribose; 2) outline the properties of MOE-modified oligonucleotides as reported in Martin’s article; 3) highlight the first approved MOE-modified ASO drugs, mipomersen and nusinersen; and 4) survey MOE-modified ASOs in clinical development. In the outlook, we put these developments into context and consider future possibilities for the MOE modification.
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Structural Insights into Electrophiles and Electrophilic Metabolites Sensing and Signaling: The Missing Information
Journal of Molecular Catalysis A: Chemical ( IF 0 ) Pub Date: 2023-05-05 , DOI: 10.1002/hlca.202300005
Native reactive electrophilic species (RES) are long-recognized regulators of pathophysiology; yet, knowledge surrounding how RES regulate context-specific biology remains limited. The latest technological advances in profiling and precision decoding of RES sensing and signaling have begun to bring about improved understanding of localized RES regulatory paradigms. However, studies in purified systems — prerequisites for gaining structure/function insights — prove challenging. We here introduce emerging chemical biology tools available to probe RES signaling, and the new knowledge that these tools have brought to the field. We next discuss existing structural data of RES-sensor proteins complexed with electrophilic metabolites or small molecule drugs (limited to <300 Da), including challenges faced in acquiring homogenous RES-bound proteins. We further offer considerations that could promote enhanced understanding of RES regulation derived from three-dimensional structures of RES-modified proteins.
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